molecular formula C19H20N2O4S B2423518 N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-68-1

N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2423518
CAS No.: 898464-68-1
M. Wt: 372.44
InChI Key: TYUTUBLGAVWVGS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a sulfonamide group, a methoxyphenyl group, and a hexahydropyridoquinoline group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including amidation and reactions with diketones or β-ketoesters .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups. X-ray diffraction, nuclear magnetic resonance, and infrared spectroscopy are commonly used to elucidate the structure of similar compounds .

Scientific Research Applications

Antibacterial Activity

Sulfonamide compounds, including variations of quinoline sulfonamides, have been explored for their antibacterial activities. A study described the green synthesis of novel quinoxaline sulfonamides, demonstrating significant antibacterial activity against Staphylococcus spp. and Escherichia coli. This indicates the potential of these compounds in developing new antibacterial agents (Alavi et al., 2017).

Anti-Cancer Activity

Research on thiophene derivatives with sulfonamide, quinoline, and other moieties has shown potential anticancer properties. Several compounds within this study demonstrated cytotoxic activities against the human breast cancer cell line (MCF7), with some compounds showing higher activity than the standard drug doxorubicin (Ghorab et al., 2014).

Synthesis and Characterization

The synthesis and characterization of quinoline derivatives have been a significant area of research, focusing on their potential as diuretic and antihypertensive agents. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating them for their diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting their pharmacological applications (Rahman et al., 2014).

Neuroprotective Potential

One study highlighted the neuroprotective potential of a related compound, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, demonstrating its efficacy in protecting against global ischemia, even when administered two hours after an ischemic challenge. This compound is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, indicating its potential for treating cerebral ischemia (Sheardown et al., 1990).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-6-2-5-15(12-16)20-26(23,24)17-10-13-4-3-9-21-18(22)8-7-14(11-17)19(13)21/h2,5-6,10-12,20H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUTUBLGAVWVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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